(S)-4-Methylpyrrolidin-2-one
Overview
Description
(S)-4-Methylpyrrolidin-2-one is a chiral organic compound with a pyrrolidinone ring structure. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and as a solvent in chemical reactions. The compound’s chirality and functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-4-Methylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted amino acids under acidic or basic conditions. Another method includes the reduction of 4-methylpyrrolidin-2-one oxime using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-methylpyrrolidin-2-one oxime. This method is preferred due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature, using a metal catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methylpyrrolidin-2-one N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield 4-methylpyrrolidine using strong reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom in the pyrrolidinone ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 4-Methylpyrrolidin-2-one N-oxide.
Reduction: 4-Methylpyrrolidine.
Substitution: Various N-substituted pyrrolidinones.
Scientific Research Applications
(S)-4-Methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is employed as a solvent and intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Methylpyrrolidin-2-one depends on its specific application. In pharmaceutical research, the compound’s effects are often mediated through its interaction with biological targets such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways.
Comparison with Similar Compounds
4-Methylpyrrolidin-2-one: The non-chiral counterpart of (S)-4-Methylpyrrolidin-2-one.
N-Methylpyrrolidin-2-one: A structurally similar compound with different substituents on the nitrogen atom.
Pyrrolidin-2-one: The parent compound without the methyl group.
Uniqueness: this compound is unique due to its chirality, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it particularly valuable in the synthesis of enantiomerically pure compounds for pharmaceutical applications.
Properties
IUPAC Name |
(4S)-4-methylpyrrolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKRGYRYEQYTOH-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434027 | |
Record name | (S)-4-Methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31551-66-3 | |
Record name | (S)-4-Methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.